molecular formula C8H11NO B078715 Bicyclo[2.2.1]hept-2-ene-1-carboxamide CAS No. 15023-49-1

Bicyclo[2.2.1]hept-2-ene-1-carboxamide

Cat. No. B078715
CAS RN: 15023-49-1
M. Wt: 137.18 g/mol
InChI Key: VMJGNWWGAXVEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-2-ene-1-carboxamide, also known as norbornenone, is a cyclic imide that has been widely used in various scientific research applications. This compound is a highly reactive dienophile that can undergo Diels-Alder reactions with various dienes to form a range of complex molecules.2.1]hept-2-ene-1-carboxamide.

Mechanism Of Action

The mechanism of action of bicyclo[2.2.1]hept-2-ene-1-carboxamide is based on its ability to undergo Diels-Alder reactions with various dienes. This reaction involves the formation of a cyclic intermediate that can undergo further reactions to form complex molecules. The reaction is highly regio- and stereo-selective, making it a valuable tool in organic synthesis.

Biochemical And Physiological Effects

Bicyclo[2.2.1]hept-2-ene-1-carboxamide does not have any known biochemical or physiological effects. It is a synthetic compound that is primarily used in organic synthesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of bicyclo[2.2.1]hept-2-ene-1-carboxamide is its ability to undergo highly regio- and stereo-selective reactions. This makes it a valuable tool in organic synthesis. However, one of the limitations of this compound is its high reactivity, which can make it difficult to handle and store.

Future Directions

There are several future directions for research involving bicyclo[2.2.1]hept-2-ene-1-carboxamide. One direction is the development of new synthetic methods that can improve the yield and selectivity of the Diels-Alder reaction. Another direction is the application of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research can be conducted on the use of bicyclo[2.2.1]hept-2-ene-1-carboxamide in the development of new materials with unique properties.
Conclusion:
Bicyclo[2.2.1]hept-2-ene-1-carboxamide is a highly reactive dienophile that has been widely used in various scientific research applications. Its ability to undergo Diels-Alder reactions with various dienes makes it a valuable tool in organic synthesis. While it does not have any known biochemical or physiological effects, it has several advantages and limitations for lab experiments. There are several future directions for research involving this compound, including the development of new synthetic methods and the application in the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

Bicyclo[2.2.1]hept-2-ene-1-carboxamide can be synthesized through several methods. One of the most common methods involves the reaction of maleic anhydride with cyclopentadiene to form norbornene. Norbornene can then be oxidized with potassium permanganate to form Bicyclo[2.2.1]hept-2-ene-1-carboxamide. Another method involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst such as aluminum chloride to form norbornene. Norbornene can then be oxidized to form Bicyclo[2.2.1]hept-2-ene-1-carboxamide.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene-1-carboxamide has been widely used in various scientific research applications. One of the most common applications is in the field of organic synthesis. Norbornenone can undergo Diels-Alder reactions with various dienes to form a range of complex molecules. This makes it an important building block in the synthesis of natural products, pharmaceuticals, and agrochemicals.

properties

CAS RN

15023-49-1

Product Name

Bicyclo[2.2.1]hept-2-ene-1-carboxamide

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H2,9,10)

InChI Key

VMJGNWWGAXVEOP-UHFFFAOYSA-N

SMILES

C1CC2(CC1C=C2)C(=O)N

Canonical SMILES

C1CC2(CC1C=C2)C(=O)N

synonyms

2-Norbornene-1-carboxamide(8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.